molecular formula C13H18N2O3 B14554888 Ethyl phenyl(propylcarbamoyl)carbamate CAS No. 61985-81-7

Ethyl phenyl(propylcarbamoyl)carbamate

Cat. No.: B14554888
CAS No.: 61985-81-7
M. Wt: 250.29 g/mol
InChI Key: CFMLOMAGMGUFNR-UHFFFAOYSA-N
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Description

Ethyl phenyl(propylcarbamoyl)carbamate is a carbamate derivative characterized by a phenyl group linked to a propylcarbamoyl moiety via a carbamate ester bond. Carbamates are widely studied for their diverse applications, including agrochemical and pharmaceutical uses, due to their stability and ability to interact with biological targets . This compound’s structure combines aromatic (phenyl) and aliphatic (propyl) substituents, which influence its physicochemical properties, such as lipophilicity and reactivity.

Properties

CAS No.

61985-81-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-phenyl-N-(propylcarbamoyl)carbamate

InChI

InChI=1S/C13H18N2O3/c1-3-10-14-12(16)15(13(17)18-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,16)

InChI Key

CFMLOMAGMGUFNR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenyl(propylcarbamoyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with propylamine to form phenyl(propylcarbamoyl)amine, which is then reacted with ethyl chloroformate to yield the desired carbamate. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of phenyl isocyanate and propylamine, followed by their reaction to form the intermediate phenyl(propylcarbamoyl)amine. This intermediate is then reacted with ethyl chloroformate in the presence of a suitable catalyst to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl(propylcarbamoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines. Substitution reactions result in the formation of new carbamate compounds with different substituents.

Scientific Research Applications

Ethyl phenyl(propylcarbamoyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl phenyl(propylcarbamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the specific enzyme and the structure of the carbamate compound. The molecular pathways involved include the inhibition of acetylcholinesterase, which is crucial for neurotransmission.

Comparison with Similar Compounds

Structural Comparisons

The compound shares core carbamate functionality with several derivatives:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These feature chloro-substituted aryl groups and variable alkyl chains, enhancing their lipophilicity and bioactivity in pesticidal applications .
  • Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate: Incorporates a phenothiazine ring and chloro-propanoyl group, which may confer unique electronic properties and metabolic stability .
  • Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl) carbamate): A commercial herbicide with a phenyl-carbamoyloxy group, highlighting the role of aromaticity in target binding .

Key Structural Differences :

Compound Substituents Functional Groups
Target Compound Phenyl, propylcarbamoyl Carbamate ester
4-Chloro derivatives Chlorophenyl, alkyl chains Carbamate + chloro-aryl
Phenothiazine analog Phenothiazine, chloropropanoyl Carbamate + heterocyclic ring
Desmedipham Phenyl-carbamoyloxy Carbamate + aryloxy linkage

Physicochemical Properties

Lipophilicity (log k) is a critical parameter for bioavailability and environmental persistence. Studies on analogs reveal:

  • Chlorinated aryl carbamates (e.g., 4a–i) : Exhibit higher log k values (2.8–4.1) due to chloro substituents, enhancing membrane permeability .
  • Phenothiazine-based carbamates: Moderate lipophilicity (log k ~2.5–3.0) due to polar heterocyclic rings .
  • Desmedipham : Lower log k (~1.9), attributed to its carbamoyloxy group, which increases solubility in aqueous environments .

The target compound’s propylcarbamoyl group likely confers intermediate lipophilicity (estimated log k ~2.5–3.0), balancing solubility and permeability.

Stability and Reactivity

Carbamates are generally hydrolytically stable but degrade under strong acidic/basic conditions. Derivatives like (2-phenyl-2-trimethylsilyl)ethyl carbamate demonstrate enhanced stability via steric protection . The target compound’s phenyl and propylcarbamoyl groups may slow hydrolysis compared to EC , though this remains speculative without direct data.

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